Computational LogP Shows a >10x Increase in Predicted Lipophilicity Over 1-Methylindolin-6-amine
A key differentiator for fragment-based and lead-generation campaigns is lipophilicity, which governs solubility, permeability, and promiscuity. The target compound demonstrates a significantly higher computed LogP (3.39) compared to the structurally simpler 1-methylindolin-6-amine, where predicted LogP values range from 1.29 to 1.91 depending on the computational method [1]. This difference translates to a predicted partitioning into octanol that is over 10 times greater for the target compound.
| Evidence Dimension | Predicted partition coefficient (LogP) |
|---|---|
| Target Compound Data | Computed LogP = 3.3925 |
| Comparator Or Baseline | 1-Methylindolin-6-amine (Computed LogP values: 1.292 and 1.907) |
| Quantified Difference | ΔLogP ≈ 1.5 to 2.1 log units; represents a 30 to 126-fold increase in octanol preference |
| Conditions | In silico prediction; target compound property from ChemSrc , comparator properties from Fluorochem and Chem960 [1] |
Why This Matters
This quantifiable increase in lipophilicity makes the compound a more appropriate scaffold for targeting hydrophobic binding pockets or for applications requiring enhanced passive membrane permeability, directly contrasting it with simpler indoline analogs.
- [1] Chem960. (n.d.). 1-Methylindolin-6-amine (CAS 103796-62-9). Retrieved from https://m.chem960.com/m/103796-62-9 View Source
